molecular formula C11H17F2NO4 B2557976 Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate CAS No. 2097068-68-1

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate

Cat. No. B2557976
CAS RN: 2097068-68-1
M. Wt: 265.257
InChI Key: JWPHQDJXYNTLLT-UHFFFAOYSA-N
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Description

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. It is a cyclobutane-based molecule that has been synthesized through various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis and modification of compounds related to Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate, exploring their chemical properties and potential applications. For instance, Carbone et al. (2013) described the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, indicating the utility of similar compounds in the synthesis of complex molecules with potential biological activity, though the compounds screened showed moderate to no significant activity against various cancer cell lines (Carbone et al., 2013). This underscores the ongoing exploration of novel synthetic routes and the evaluation of the biological activities of synthesized compounds.

Application in Peptide Synthesis

Matt and Seebach (1998) discussed the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating the versatility of tert-butoxycarbonyl protected intermediates in peptide synthesis (Matt & Seebach, 1998). Their work highlights the importance of such intermediates in the introduction of functional groups to peptides, which is crucial for the development of peptide-based therapeutics and biomaterials.

Enantioselective Synthesis

Magata et al. (2017) achieved the enantioselective synthesis of a related compound, showcasing the importance of chiral intermediates in the synthesis of bioactive molecules. The study emphasizes the role of enantioselectivity in drug development, ensuring that synthesized compounds possess the desired biological activity with minimal side effects (Magata et al., 2017).

Building Blocks for Material Science

Ryabukhin et al. (2018) outlined an approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including the synthesis of related compounds as intermediates. This research points to the utility of such compounds in the creation of materials with novel properties, potentially useful in a variety of industrial applications (Ryabukhin et al., 2018).

properties

IUPAC Name

methyl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(16)14-10(7(15)17-4)5-11(12,13)6-10/h5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHQDJXYNTLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate

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